molecular formula C12H11ClO3 B2802101 (2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid CAS No. 1807940-24-4

(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid

Cat. No.: B2802101
CAS No.: 1807940-24-4
M. Wt: 238.67
InChI Key: MLFMKEHMBCKEPZ-CABZTGNLSA-N
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Description

(2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. This compound features a chromane ring fused to a cyclopropane ring, with a chlorine atom at the 6-position and a carboxylic acid group at the 2’-position. The stereochemistry is defined by the (2’R,4S) configuration, indicating the specific three-dimensional arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the chromane ring followed by the introduction of the spirocyclic cyclopropane moiety. Key steps may include:

    Formation of the Chromane Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Cyclopropane Ring: This step often involves cyclopropanation reactions using reagents such as diazo compounds or carbenes.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: Compounds with a spirocyclic structure similar to (2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid, often studied for their biological activities.

    Chromene Derivatives: Compounds containing the chromane ring system, known for their diverse pharmacological properties.

    Cyclopropane Carboxylic Acids: Compounds with a cyclopropane ring and a carboxylic acid group, used in various chemical and biological applications.

Uniqueness

(2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both a chlorine atom and a carboxylic acid group make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(1'R,4S)-6-chlorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFMKEHMBCKEPZ-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13CC3C(=O)O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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